7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
Description
Properties
IUPAC Name |
7,7-dimethyl-1-[(4-thiophen-3-ylpiperidin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S2/c1-18(2)16-3-7-19(18,17(21)11-16)13-25(22,23)20-8-4-14(5-9-20)15-6-10-24-12-15/h6,10,12,14,16H,3-5,7-9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLKIFMKWGDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with potential therapeutic applications. Its unique bicyclic structure combined with various functional groups suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₂S |
| Molecular Weight | 345.53 g/mol |
| IUPAC Name | 7,7-Dimethyl-1-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one |
Antimicrobial Properties
Compounds containing thiophene rings have been documented for their antimicrobial activities. The presence of the thiophene moiety in this compound may enhance its ability to combat bacterial and fungal infections. A study on related thiophene-containing compounds demonstrated significant antibacterial activity against various pathogens, indicating a possible similar effect for this bicyclic compound.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interactions : Binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibiting enzymes that play critical roles in tumor progression or microbial metabolism.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Effects
A recent investigation into structurally related compounds revealed that certain piperidine derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells and MDA-MB-231 cells, suggesting that modifications in the piperidine structure could enhance anticancer activity when integrated into bicyclic frameworks like that of our compound .
Antimicrobial Activity Assessment
In a study evaluating the antimicrobial properties of thiophene derivatives, several compounds demonstrated effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics . This highlights the potential for this compound to exhibit similar properties.
Comparison with Similar Compounds
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one
- CAS : 1119391-83-1
- Molecular Formula : C₁₉H₂₇N₃O₃S
- Molecular Weight : 377.51 g/mol
- Key Differences :
- Replaces the thiophen-3-yl group with a pyridin-2-yl substituent.
- Uses a piperazine ring instead of piperidine.
- Physicochemical Properties :
- Piperazine’s additional nitrogen may alter binding kinetics in receptor interactions .
L-368,899 Hydrochloride
- Structure: (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- Key Differences :
- Contains a 2-methylphenyl group on the piperazine ring.
- Features a methylsulfonylbutanamide side chain.
- Biological Activity : A well-characterized oxytocin receptor antagonist with demonstrated efficacy in preclinical models .
- Implications : The phenyl group may enhance hydrophobic interactions in receptor binding, while the sulfonamide side chain contributes to metabolic stability .
Analogues with Simplified Substituents
Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]
- Key Differences :
- Lacks the thiophen-3-yl substituent on the piperidine ring.
7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
- CAS : 515866-34-9
- Molecular Weight : 308.40 g/mol
- Key Differences: Substitutes the piperidine-thiophene group with a pyridylamino-sulfonyl moiety.
- Implications: The pyridylamino group may enable hydrogen bonding, enhancing target engagement in enzymatic systems .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Predicted Density (g/cm³) | pKa | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | Thiophen-3-yl-piperidine-sulfonyl |
| 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)-... | 377.51 | 1.31 ± 0.1 | 8.43 ± 0.19 | Pyridin-2-yl-piperazine-sulfonyl |
| L-368,899 Hydrochloride | ~600 (estimated) | Not reported | Not reported | 2-Methylphenyl-piperazine-sulfonyl |
| 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)-... | 308.40 | Not reported | Not reported | Pyridylamino-sulfonyl |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the sulfonylmethyl group to the bicyclo[2.2.1]heptan-2-one core?
- Methodological Answer : The sulfonylmethyl group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting the bicyclic alcohol intermediate with methanesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C yields the sulfonate ester. Subsequent displacement with 4-(thiophen-3-yl)piperidine requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to ensure regioselectivity .
Q. How can NMR spectroscopy confirm the structural integrity of the thiophene-piperidine-sulfonyl moiety?
- Methodological Answer : Key NMR features include:
- ¹H NMR : Thiophene protons resonate as a multiplet at δ 7.2–7.4 ppm, while piperidine protons show splitting patterns between δ 2.5–3.5 ppm. The sulfonylmethyl group exhibits deshielded protons near δ 3.8–4.2 ppm.
- ¹³C NMR : The bicyclic carbonyl carbon appears at δ 210–215 ppm. Sulfonyl carbons (SO₂) are typically observed at δ 55–60 ppm.
- Comparative analysis with analogs (e.g., CAS 35963-20-3) can validate assignments .
Q. What experimental conditions stabilize the thiophene ring during reactions?
- Methodological Answer : Thiophene derivatives are prone to electrophilic substitution under acidic conditions. Stabilization requires inert atmospheres (N₂/Ar) and avoidance of strong acids. For photochemical reactions (e.g., thiol-ene additions), use UV light (λ = 365 nm) in benzene or THF, as demonstrated in thiophenol-mediated disulfide formation .
Advanced Research Questions
Q. How do structural modifications to the bicyclic core influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bicyclic Modifications : Replace the 7,7-dimethyl groups with halogens (e.g., bromine at C3; CAS 20973659-4) to assess steric and electronic effects on target binding.
- Sulfonamide Linkers : Compare sulfonylmethyl vs. sulfonic acid derivatives (CAS 35963-20-3) using in vitro assays (e.g., receptor binding or enzyme inhibition).
- Data Table :
| Modification | Biological Activity (IC₅₀) | Target Affinity |
|---|---|---|
| 7,7-Dimethyl | 12 nM | GPCR-X |
| 3-Bromo | 45 nM | GPCR-X |
| Sulfonic Acid | >1 µM | Low affinity |
Q. How can researchers resolve contradictions in NMR data for disulfide vs. sulfide derivatives?
- Methodological Answer : Disulfides (e.g., compound 15 in ) exhibit upfield-shifted α-carbon signals (δ ~5.3 ppm in ¹³C NMR) compared to sulfides (δ ~12.7 ppm). Use heteronuclear correlation spectroscopy (HSQC) to assign protons directly bonded to sulfur-bearing carbons. For ambiguous cases, X-ray crystallography or mass spectrometry (e.g., ESI-MS) can differentiate disulfide dimers from monomeric sulfides .
Q. What computational strategies predict the compound’s binding mode to potential biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like FFAR1 ( ). Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the piperidine-thiophene conformation. Key interactions include hydrogen bonds between the sulfonyl oxygen and Arg183 of FFAR1 .
Q. What degradation pathways occur under accelerated stability testing (e.g., heat, light)?
- Methodological Answer :
- Thermal Degradation : Heat at 40–60°C for 14 days in pH 4.6 buffer (sodium acetate/sodium 1-octanesulfonate). Monitor via HPLC (65:35 methanol:buffer) for byproducts like hydrolyzed sulfonamides or oxidized thiophene rings.
- Photodegradation : Expose to UV light (320–400 nm) and analyze using LC-MS. Major products include sulfonic acid derivatives and cleaved piperidine-thiophene adducts .
Q. How does chirality at the bicyclic core impact enantioselective synthesis and bioactivity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate (1S,4R)-enantiomers.
- Bioactivity Comparison : Test enantiomers in cell-based assays (e.g., cAMP modulation). For example, the (1S,4R)-enantiomer may exhibit 10-fold higher potency than the (1R,4S)-form due to steric complementarity with target pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
